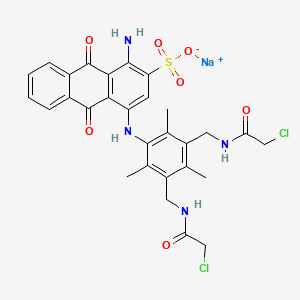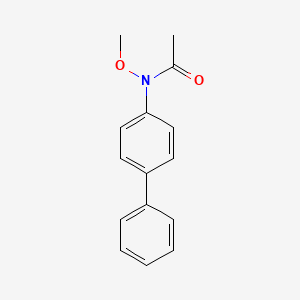![molecular formula C10H19N B14424638 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-41-8](/img/structure/B14424638.png)
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrole family, which is known for its aromatic properties and presence in various natural and synthetic products. The structure of this compound includes a cyclopentane ring fused with a pyrrole ring, and it is substituted with three methyl groups at positions 1, 5, and 6a.
准备方法
Synthetic Routes and Reaction Conditions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the Hantzsch pyrrole synthesis, which uses primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride or manganese complexes, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products Formed
Oxidation: Dimers and tetracyclic compounds.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
科学研究应用
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
作用机制
The mechanism of action of 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nitrogen-containing heterocycles and aromatic systems .
相似化合物的比较
1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and antiviral properties.
Pyrrole derivatives: These compounds are known for their diverse applications in medicine, including as fungicides, antibiotics, and antitumor agents.
属性
CAS 编号 |
87390-41-8 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC 名称 |
1,5,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-6-9-4-5-11(3)10(9,2)7-8/h8-9H,4-7H2,1-3H3 |
InChI 键 |
KRXRTDCWXLWKKC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2CCN(C2(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


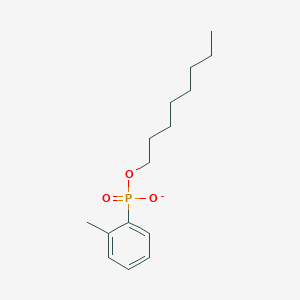
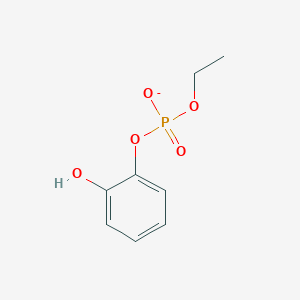
![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
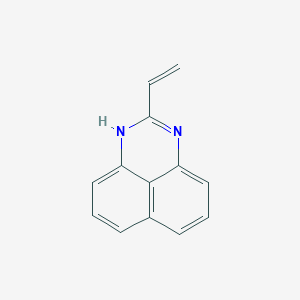
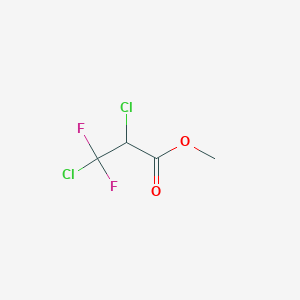
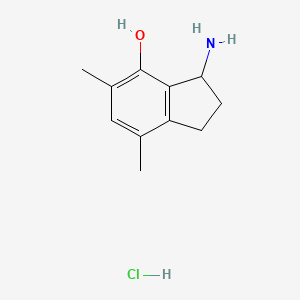


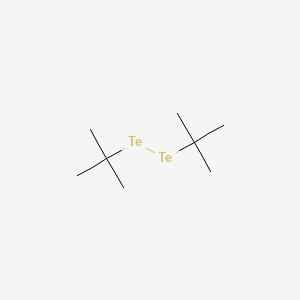
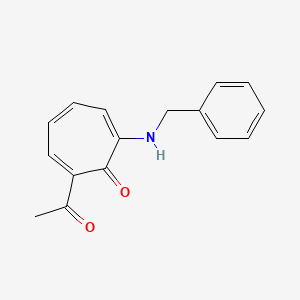
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
